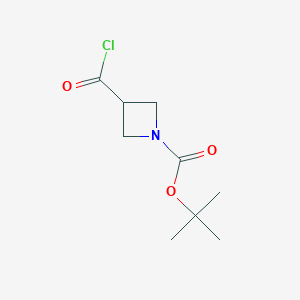
tert-butyl 3-carbonochloridoylazetidine-1-carboxylate
Vue d'ensemble
Description
tert-butyl 3-carbonochloridoylazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in organic chemistry due to their unique structural properties and reactivity. The tert-butyloxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-butyl 3-carbonochloridoylazetidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of azetidine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of 1-tert-butyloxycarbonyl-azetidine-3-carbonyl chloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 3-carbonochloridoylazetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: The major products are the substituted azetidine derivatives, where the chloride group is replaced by the nucleophile.
Deprotection Reactions: The major product is the free amine, obtained after the removal of the Boc group.
Applications De Recherche Scientifique
tert-butyl 3-carbonochloridoylazetidine-1-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-tert-butyloxycarbonyl-azetidine-3-carbonyl chloride involves its reactivity as an electrophile. The chloride group can be readily displaced by nucleophiles, making it a versatile intermediate in organic synthesis. The Boc group provides protection to the amine functionality, allowing selective reactions to occur at other sites of the molecule .
Comparaison Avec Des Composés Similaires
tert-butyl 3-carbonochloridoylazetidine-1-carboxylate can be compared with other similar compounds, such as:
1-Boc-azetidine-3-carboxylic acid: This compound lacks the chloride group and is used as a precursor in the synthesis of azetidine derivatives.
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound contains a carbonyl group at the 3-position and is used in the synthesis of various heterocyclic compounds.
tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate: This compound contains a methylsulfonyl group and is used in the synthesis of sulfonyl-containing azetidine derivatives.
The uniqueness of 1-tert-butyloxycarbonyl-azetidine-3-carbonyl chloride lies in its combination of the Boc protecting group and the reactive chloride group, making it a valuable intermediate for the synthesis of a wide range of compounds.
Propriétés
Formule moléculaire |
C9H14ClNO3 |
|---|---|
Poids moléculaire |
219.66 g/mol |
Nom IUPAC |
tert-butyl 3-carbonochloridoylazetidine-1-carboxylate |
InChI |
InChI=1S/C9H14ClNO3/c1-9(2,3)14-8(13)11-4-6(5-11)7(10)12/h6H,4-5H2,1-3H3 |
Clé InChI |
MUBUUIXBVFURJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)C(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













